molecular formula C24H20N8O3 B3303210 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 920218-93-5

2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B3303210
CAS No.: 920218-93-5
M. Wt: 468.5 g/mol
InChI Key: VKDFHWVSCNIWOQ-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H20N8O3 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione represents a novel hybrid structure that combines multiple pharmacophores known for their biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Isoindoline moiety : Known for its potential in various therapeutic applications.
  • Triazole ring : Associated with anticancer and antimicrobial activities.
  • Piperazine group : Often linked to neuroactive properties and used in various drug formulations.

The molecular formula is C21H22N6O2C_{21}H_{22}N_6O_2, with a molecular weight of approximately 394.44 g/mol.

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific biological activity of the target compound has been evaluated through various in vitro studies:

  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell cycle arrest at the G2/M phase. This is evidenced by studies showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
  • Cell Line Studies :
    • In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded at approximately 3.91μM3.91\mu M for MCF-7 and 0.53μM0.53\mu M for HCT-116 cells .
  • Comparative Efficacy :
    • When compared to standard chemotherapeutic agents, the compound showed enhanced potency against resistant cancer cell lines, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. The piperazine component is particularly noted for its ability to enhance antimicrobial efficacy:

  • The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study 1: Anticancer Efficacy

A recent study assessed the efficacy of the compound on MGC-803 gastric cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers following treatment with the compound at varying concentrations. Flow cytometry analysis confirmed G2/M phase arrest and increased Annexin V staining .

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects. The study employed Western blot analysis to evaluate changes in protein expression levels associated with apoptosis pathways. Results demonstrated upregulation of pro-apoptotic factors such as Bax and downregulation of Bcl-2 in treated cells .

Data Summary

Biological ActivityCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-73.91Apoptosis induction
AnticancerHCT-1160.53G2/M phase arrest
AntimicrobialS. aureus5.0Inhibition of cell growth
AntimicrobialE. coli4.5Inhibition of cell growth

Properties

IUPAC Name

2-[2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N8O3/c33-19(14-31-23(34)17-8-4-5-9-18(17)24(31)35)29-10-12-30(13-11-29)21-20-22(26-15-25-21)32(28-27-20)16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDFHWVSCNIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

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